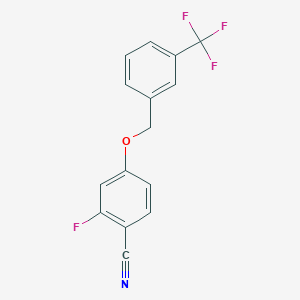
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile
Übersicht
Beschreibung
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile is an organic compound that features both fluorine and nitrile functional groups
Vorbereitungsmethoden
The synthesis of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-Fluoro-4-(trifluoromethyl)benzonitrile, which is then subjected to further reactions to introduce the benzyloxy group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the desired product’s consistency.
Analyse Chemischer Reaktionen
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine or nitrile groups are replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various molecular pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(3-(trifluoromethyl)-benzyloxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:
2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but lacks the benzyloxy group, which can affect its reactivity and applications.
4-(Trifluoromethyl)benzonitrile:
The presence of the benzyloxy group in this compound adds a unique aspect to its structure, potentially enhancing its interactions and applications in various fields.
Eigenschaften
IUPAC Name |
2-fluoro-4-[[3-(trifluoromethyl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4NO/c16-14-7-13(5-4-11(14)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJFLNVIDNZETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















